molecular formula C9H7F2IO2 B14903520 Ethyl 3,4-difluoro-5-iodobenzoate

Ethyl 3,4-difluoro-5-iodobenzoate

Cat. No.: B14903520
M. Wt: 312.05 g/mol
InChI Key: OBBRLJPYRWWDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-difluoro-5-iodobenzoate is an organic compound with the molecular formula C9H7F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-difluoro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 3,4-difluorobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of ethyl 3,4-difluoro-5-iodobenzoate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the iodine atom. These effects can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .

Comparison with Similar Compounds

Ethyl 3,4-difluoro-5-iodobenzoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry

Properties

Molecular Formula

C9H7F2IO2

Molecular Weight

312.05 g/mol

IUPAC Name

ethyl 3,4-difluoro-5-iodobenzoate

InChI

InChI=1S/C9H7F2IO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3

InChI Key

OBBRLJPYRWWDOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.